Palmityl arachidate

Description

Properties

IUPAC Name |

hexadecyl icosanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMWYHUZJJGPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336932 |

Source

|

| Record name | Hexadecyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22413-05-4 |

Source

|

| Record name | Eicosanoic acid, hexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Palmityl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmityl arachidate, also known by its IUPAC name hexadecyl eicosanoate, is a wax ester composed of palmitic acid (a 16-carbon saturated fatty acid) and arachidic alcohol (a 20-carbon saturated fatty alcohol). As a member of the wax ester class of lipids, it is characterized by its high molecular weight and significant hydrophobicity. This technical guide provides a comprehensive overview of the physical properties of Palmityl arachidate, detailed experimental protocols for their determination, and a visualization of its biosynthetic pathway, tailored for professionals in research, and drug development.

Core Physical Properties

Palmityl arachidate is a waxy solid at ambient temperature, a characteristic feature of long-chain saturated wax esters.[1] Its high molecular weight and long, saturated hydrocarbon chains contribute to its nonpolar nature, rendering it insoluble in water but soluble in various organic solvents.[1] The lipophilicity of Palmityl arachidate is underscored by a high predicted octanol-water partition coefficient (logP).

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of Palmityl arachidate. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are often presented as ranges for wax esters of similar chain lengths due to the nature of these long-chain lipids.

| Property | Value | Source |

| Molecular Formula | C₃₆H₇₂O₂ | [2] |

| Molecular Weight | 536.96 g/mol | [2] |

| Appearance | Waxy Solid | [1] |

| Melting Point | Estimated: 60-70 °C | Based on data for similar saturated wax esters[3] |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, chloroform, ethers) | [4] |

| Predicted logP | 17.4 | [2] |

Experimental Protocols

Accurate determination of the physical properties of Palmityl arachidate is essential for its application in research and development. The following sections detail the methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a waxy solid like Palmityl arachidate can be determined using the open capillary tube method.[5]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (open at both ends)

-

Thermometer

-

Sample of Palmityl arachidate

Procedure:

-

A small amount of the Palmityl arachidate sample is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. For waxes, this is often a melting range rather than a sharp point.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters like Palmityl arachidate. High-temperature GC is necessary due to the low volatility of these compounds.[7]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

High-temperature capillary column (e.g., DB-1HT)

Sample Preparation:

-

Dissolve the Palmityl arachidate sample in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

-

Injector Temperature: 340°C

-

Oven Temperature Program: Initial temperature of 150°C, ramped to 340°C at a rate of 10°C/min, and held for a sufficient time to ensure elution.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: m/z 50-700

The resulting mass spectrum will show characteristic fragmentation patterns that can be used to confirm the structure of Palmityl arachidate.

Synthesis of Palmityl Arachidate (Enzymatic Method)

Enzymatic synthesis offers a mild and specific alternative to chemical synthesis for producing wax esters.[8]

Materials:

-

Palmitic acid

-

Arachidyl alcohol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Anhydrous organic solvent (e.g., hexane)

-

Molecular sieves

Procedure:

-

Equimolar amounts of palmitic acid and arachidyl alcohol are dissolved in the organic solvent in a sealed reaction vessel.

-

Immobilized lipase is added to the mixture.

-

Molecular sieves are added to remove the water produced during the esterification reaction, driving the equilibrium towards product formation.

-

The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, the enzyme is removed by filtration, and the solvent is evaporated to yield the crude Palmityl arachidate, which can be further purified by column chromatography.

Biosynthesis of Palmityl Arachidate

Palmityl arachidate, as a wax ester, is synthesized in a two-step enzymatic process. First, a fatty acid is reduced to a fatty alcohol. Subsequently, this alcohol is esterified with a fatty acyl-CoA. The following diagram illustrates the biosynthetic pathway leading to the formation of Palmityl arachidate.

Caption: Biosynthetic pathway of Palmityl arachidate.

Logical Workflow for Characterization

The comprehensive characterization of Palmityl arachidate involves a logical sequence of experimental procedures. The following diagram outlines a typical workflow for its analysis and characterization.

Caption: Experimental workflow for Palmityl arachidate characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Hexadecyl icosanoate | C36H72O2 | CID 537382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 5. Melting point - WaxPedia [waxpedia.org]

- 6. quora.com [quora.com]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to Palmityl Arachidate

This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of palmityl arachidate. It is intended for researchers, scientists, and professionals in the field of drug development and lipidomics. The document details relevant experimental protocols for the analysis of wax esters and provides context on their potential role within broader lipid signaling pathways.

Chemical Structure and Formula

Palmityl arachidate, also known as hexadecyl eicosanoate, is a wax ester formed from the esterification of palmitic acid (a 16-carbon saturated fatty acid) and arachidic acid (a 20-carbon saturated fatty acid), where arachidic acid provides the acyl group and palmitic acid is reduced to the corresponding alcohol (hexadecanol). Its chemical formula is C36H72O2.[1]

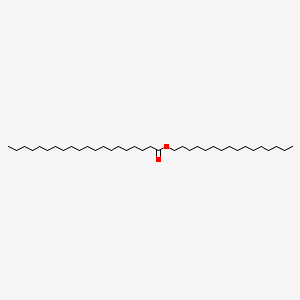

Below is a diagram of the chemical structure of palmityl arachidate.

Caption: Chemical structure of palmityl arachidate.

Physicochemical Properties

Detailed experimental data for palmityl arachidate is limited. However, its properties can be inferred from its constituent fatty acids, palmitic acid and arachidic acid. The following table summarizes key quantitative data for these compounds.

| Property | Palmityl Arachidate (Computed) | Palmitic Acid (Experimental) | Arachidic Acid (Experimental) |

| Molecular Formula | C36H72O2 | C16H32O2 | C20H40O2 |

| Molecular Weight | 536.96 g/mol [1] | 256.43 g/mol | 312.53 g/mol |

| Melting Point | - | 62.9 °C[2] | 75.4 °C[3] |

| Boiling Point | - | 351.5 °C[2] | 328 °C[3] |

| Solubility in Water | Insoluble (predicted) | 0.2 g/L[2] | Insoluble |

| Solubility in Organic Solvents | Soluble (predicted in nonpolar solvents) | Soluble in ethanol, chloroform, ether, benzene[2] | Soluble in hot ethanol, chloroform, ether |

| LogP (Computed) | 16.4 | 7.17 | 8.5 |

Experimental Protocols

A. Synthesis of Wax Esters via Transesterification

A common method for synthesizing wax esters like palmityl arachidate is through the transesterification of a triglyceride with a long-chain alcohol.[4]

General Protocol:

-

Reactants: A triglyceride source (e.g., a vegetable oil rich in arachidic acid) and a long-chain alcohol (hexadecanol).

-

Catalyst: An acid or base catalyst is typically used. Lipases can also be employed for enzymatic synthesis.[5]

-

Solvent: A non-polar organic solvent may be used to facilitate the reaction.

-

Reaction Conditions: The mixture is heated and stirred for a specified period to allow the reaction to proceed.

-

Purification: The resulting wax ester is then purified from the reaction mixture, often using chromatographic techniques.[4]

B. Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of wax esters.[6][7][8]

The following diagram illustrates a general workflow for the analysis of wax esters.

Caption: Workflow for wax ester analysis.

Detailed Methodological Steps:

-

Sample Preparation: Lipids are extracted from the biological matrix using a suitable organic solvent system (e.g., chloroform/methanol).

-

Gas Chromatography (GC): The extracted lipids are injected into a GC system equipped with a high-temperature capillary column. The oven temperature is programmed to ramp up, allowing for the separation of different wax esters based on their volatility and interaction with the stationary phase.[7]

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), causing fragmentation.[6]

-

Data Analysis: The mass spectrometer records the mass-to-charge ratio of the parent ion and its fragments. The resulting mass spectra, along with the retention times from the GC, are used to identify and quantify the individual wax esters.[6][8]

Role in Biological Signaling Pathways

While specific signaling roles for palmityl arachidate have not been extensively documented, as a lipid molecule, it exists within the broader context of lipid signaling. Lipid signaling pathways are crucial for a multitude of cellular processes.[9][10] Bioactive lipids can act as second messengers or ligands for receptors, influencing cellular functions like inflammation, proliferation, and apoptosis.[11][12]

Wax esters are generally considered to be neutral, storage lipids. However, their constituent fatty acids can be released through enzymatic hydrolysis and may then participate in signaling cascades. For instance, arachidonic acid, a related polyunsaturated fatty acid, is a well-known precursor to eicosanoids, which are potent signaling molecules.[13] While palmityl arachidate is composed of saturated fatty acids, the potential for its components to be integrated into various metabolic and signaling pathways exists.

The diagram below provides a simplified overview of general lipid signaling.

Caption: General lipid signaling overview.

References

- 1. larodan.com [larodan.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid signaling - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Introduction: Druggable Lipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Lipids | Thoracic Key [thoracickey.com]

- 13. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecyl Eicosanoate: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl eicosanoate (also known as palmityl arachidate) is a long-chain wax ester, a class of neutral lipids composed of a fatty acid esterified to a fatty alcohol. These molecules are integral components of the protective cuticular waxes of plants and are also found in various animal waxes. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for Hexadecyl eicosanoate, tailored for professionals in research, science, and drug development.

Natural Occurrence of Hexadecyl Eicosanoate

Hexadecyl eicosanoate is primarily found as a component of the epicuticular wax layer of various plant species. This hydrophobic layer serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack. While the overall composition of plant waxes is highly variable between species, Hexadecyl eicosanoate has been specifically identified in the following:

-

Dianthus species: Studies on the chemical composition of cuticular waxes in Serbian Dianthus species have identified Hexadecyl eicosanoate as a constituent.[1][2]

-

Green Tobacco Leaf (Nicotiana tabacum): The complex mixture of wax esters isolated from the cuticular waxes of green tobacco leaves has been shown to contain a range of long-chain esters, including by implication, combinations like Hexadecyl eicosanoate given the presence of C16 alcohols and C20 acids.[3][4]

Quantitative Data

The concentration of Hexadecyl eicosanoate can vary significantly depending on the plant species, developmental stage, and environmental conditions. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Method of Analysis | Concentration of Hexadecyl eicosanoate (% of total wax constituents) |

| Dianthus sp. | Aerial parts/Flowers | GC-MS | 0.4[1] |

| Nicotiana tabacum (Green Tobacco) | Leaves | GC-MS | Not specifically quantified, but present in the wax ester fraction.[3] |

Biosynthesis of Hexadecyl Eicosanoate

The biosynthesis of wax esters in plants is a well-characterized two-step enzymatic process that occurs in the endoplasmic reticulum.[5][6]

-

Fatty Alcohol Formation: A long-chain fatty acyl-CoA, in this case, eicosanoyl-CoA (C20), is reduced to its corresponding fatty alcohol, 1-eicosanol, by a Fatty Acyl-CoA Reductase (FAR) . This reaction requires a reducing agent, typically NADPH.

-

Esterification: The resulting fatty alcohol (1-eicosanol) is then esterified with a fatty acyl-CoA molecule, hexadecanoyl-CoA (C16), by a Wax Synthase (WS) enzyme. This reaction forms the final wax ester, Hexadecyl eicosanoate, and releases Coenzyme A.

Biological Function

Specific signaling pathways directly involving Hexadecyl eicosanoate have not yet been extensively elucidated. However, as a component of the plant cuticle, it contributes to the overall physicochemical properties of this protective layer. The general functions of cuticular waxes are well-established and include:

-

Regulation of Water Permeability: The hydrophobic nature of wax esters like Hexadecyl eicosanoate is critical in forming a barrier to prevent non-stomatal water loss.

-

Defense against Pathogens and Herbivores: The cuticle acts as a physical barrier to fungal and bacterial invasion. The composition of the wax can also influence insect behavior, acting as a deterrent or attractant.

-

UV Radiation Protection: The wax layer can reflect and scatter harmful UV radiation.

Fatty acids and their derivatives are known to be involved in plant defense signaling. For instance, the octadecanoid and hexadecanoid pathways, which lead to the production of jasmonates, are crucial for inducing defense gene expression in response to wounding and herbivory.[7] While a direct signaling role for long-chain wax esters is not yet fully understood, their constituent fatty acids and alcohols can be precursors or components of these broader signaling networks.

Experimental Protocols

The extraction, isolation, and quantification of Hexadecyl eicosanoate from natural sources typically involve the following steps:

Extraction of Cuticular Waxes

A common method for extracting epicuticular waxes without significant contamination from internal lipids is through solvent washing.

-

Protocol:

-

Fresh plant material (e.g., leaves) is briefly immersed (e.g., 30-60 seconds) in a non-polar solvent such as methylene chloride or chloroform.[3]

-

The plant material is removed, and the solvent extract, containing the dissolved cuticular waxes, is collected.

-

The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude wax extract.

-

Isolation and Purification

The crude wax extract is a complex mixture of lipids. Column chromatography is a standard technique for isolating the wax ester fraction.

-

Protocol:

-

A silica gel column is prepared and equilibrated with a non-polar solvent (e.g., hexane).

-

The crude wax extract is dissolved in a minimal amount of the equilibration solvent and loaded onto the column.

-

The column is eluted with a gradient of increasing solvent polarity. The wax ester fraction is typically eluted with a mixture of hexane and a slightly more polar solvent like diethyl ether or methylene chloride.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the wax esters.

-

Fractions containing the wax esters are pooled, and the solvent is evaporated.

-

Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of wax esters.

-

Protocol:

-

The purified wax ester fraction is dissolved in a suitable solvent (e.g., hexane or chloroform).

-

An internal standard (e.g., a wax ester with a different chain length not present in the sample) is added for accurate quantification.

-

The sample is injected into a GC-MS system equipped with a high-temperature capillary column suitable for lipid analysis.

-

The GC oven temperature is programmed to ramp up to a high temperature (e.g., up to 350°C) to elute the long-chain wax esters.

-

Mass spectra are acquired in electron ionization (EI) mode. Hexadecyl eicosanoate can be identified by its characteristic retention time and mass spectrum, which will show a molecular ion and fragmentation patterns corresponding to the hexadecyl and eicosanoyl moieties.

-

Quantification is achieved by comparing the peak area of Hexadecyl eicosanoate to that of the internal standard.

-

Conclusion

Hexadecyl eicosanoate is a naturally occurring long-chain wax ester found in the cuticular waxes of various plants. Its biosynthesis follows a conserved two-step pathway involving fatty acyl-CoA reductase and wax synthase enzymes. While its direct role in specific signaling pathways remains an area for further research, its contribution to the protective functions of the plant cuticle is evident. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and quantification of Hexadecyl eicosanoate, enabling further investigation into its natural distribution and potential applications.

References

- 1. Wax Composition of Serbian Dianthus spp. (Caryophyllaceae): Identification of New Metabolites and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Octadecanoid and hexadecanoid signalling in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Metabolism of Cetyl Arachidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular metabolism of cetyl arachidate is limited in publicly available scientific literature. This guide provides a hypothesized metabolic pathway and cellular effects based on the known metabolism of its constituent components—cetyl alcohol and arachidic acid—and the general metabolism of wax esters. The experimental protocols and signaling pathways described are based on established methodologies for similar lipid molecules and should be adapted and validated for cetyl arachidate-specific research.

Introduction

Cetyl arachidate is a wax ester, an ester of a long-chain fatty acid (arachidic acid) and a long-chain fatty alcohol (cetyl alcohol). Wax esters are found in various natural sources and are utilized in cosmetic, pharmaceutical, and industrial applications.[1] Understanding the cellular metabolism of such compounds is crucial for assessing their bioavailability, biological activity, and potential toxicological profiles, particularly in the context of drug development and formulation. This technical guide synthesizes the current understanding of the metabolism of related compounds to propose a putative metabolic pathway for cetyl arachidate.

Hypothesized Cellular Metabolism of Cetyl Arachidate

The metabolism of cetyl arachidate is likely initiated by enzymatic hydrolysis, followed by the independent metabolism of its constituent cetyl alcohol and arachidic acid.

Hydrolysis of the Ester Bond

Upon cellular uptake, cetyl arachidate is expected to be hydrolyzed by intracellular lipases or specific wax ester hydrolases (WEH) into cetyl alcohol and arachidic acid.[1][2] These enzymes are part of the family of hydrolases that act on carboxylic ester bonds.[2] The efficiency of this hydrolysis in mammalian cells is not well-documented for cetyl arachidate specifically, but studies on other wax esters suggest that mammals may have a lower capacity for wax ester assimilation compared to some marine species.[3]

Metabolism of Cetyl Alcohol

Cetyl alcohol (1-hexadecanol) is a 16-carbon fatty alcohol.[4] Following its release from cetyl arachidate, it is likely to undergo oxidation to its corresponding carboxylic acid, palmitic acid.[5] This conversion is a key step in its metabolism. Palmitic acid can then enter various metabolic pathways:

-

β-oxidation: Palmitic acid can be broken down in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.

-

Incorporation into Lipids: Palmitic acid can be incorporated into more complex lipids such as triglycerides and phospholipids.[5]

-

Excretion: A portion of cetyl alcohol may be excreted unchanged in the feces.[5] In rats, it has also been shown to be excreted in the urine as a conjugated glucuronic acid.[5]

Metabolism of Arachidic Acid

Arachidic acid (eicosanoic acid) is a 20-carbon saturated fatty acid. As a very-long-chain saturated fatty acid (VLSFA), its metabolism primarily involves:

-

Peroxisomal β-oxidation: VLSFAs are initially chain-shortened via β-oxidation in the peroxisomes. This process generates acetyl-CoA and a shorter-chain fatty acid that can then be further metabolized in the mitochondria.

-

Incorporation into Cellular Lipids: Arachidic acid can be incorporated into cell membranes and stored in lipid droplets as part of triglycerides or other neutral lipids.

-

Cell Signaling: Saturated fatty acids can act as signaling molecules, influencing various cellular processes.

Quantitative Data on Related Compounds

| Parameter | Value | Species/Model | Notes |

| Cetyl Alcohol Absorption | |||

| Lymphatic Absorption | 63-96% of radiolabeled dose | Rat (thoracic duct cannulated) | Administered by stomach tube.[5] |

| Conversion to Palmitic Acid | ~85% of absorbed dose | Rat (thoracic duct cannulated) | Occurs during passage through mucosal cells.[5][6] |

| Unchanged in Passage | ~15% of total | Rat (intestinal mucosal cells) | A fraction of cetyl alcohol is absorbed without being oxidized.[5] |

| Fecal Excretion | ~20% of ingested dose | Rat | Recovered as unchanged cetyl alcohol.[5] |

| Cetyl Alcohol Toxicity | |||

| Acute Oral LD50 | 3200 mg/kg | Mouse | [5] |

| Acute Dermal LD50 | >2600 mg/kg | Rabbit | [5] |

Putative Cellular Signaling Pathways

The metabolic products of cetyl arachidate, particularly arachidic acid, may influence cellular signaling. Long-chain saturated fatty acids are known to modulate several pathways:

-

Toll-Like Receptor (TLR) Signaling: Saturated fatty acids can activate TLR4 and TLR2, leading to the activation of pro-inflammatory signaling pathways.[7] This can result in the production of inflammatory cytokines.

-

Endoplasmic Reticulum (ER) Stress: An excess of saturated fatty acids can induce ER stress, which can trigger unfolded protein response (UPR) and, in some cases, lead to apoptosis.[8]

-

Gene Transcription Regulation: Saturated fatty acids can influence the activity of transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs), thereby altering the expression of genes involved in lipid metabolism and inflammation.[9]

Below is a diagram illustrating the hypothesized metabolic pathway of cetyl arachidate.

Experimental Protocols

Investigating the cellular metabolism of cetyl arachidate would require a multi-faceted approach. Below is a detailed methodology for a key set of experiments.

In Vitro Hydrolysis Assay

Objective: To determine if and at what rate cetyl arachidate is hydrolyzed by cellular enzymes.

Materials:

-

Cultured cells (e.g., hepatocytes, keratinocytes)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

Radiolabeled or fluorescently tagged cetyl arachidate

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)

-

Scintillation counter or fluorescence scanner

-

Unlabeled cetyl arachidate, cetyl alcohol, and arachidic acid standards

Protocol:

-

Cell Lysate Preparation:

-

Culture cells to confluency.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse cells in a suitable buffer and homogenize.

-

Centrifuge to remove cellular debris and collect the supernatant (cytosolic fraction).

-

Determine the protein concentration of the lysate.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a defined amount of cell lysate protein, reaction buffer (e.g., Tris-HCl, pH 7.4), and the labeled cetyl arachidate substrate.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding a solvent to extract the lipids (e.g., chloroform:methanol).

-

-

Lipid Extraction and Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate alongside the standards.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the spots (e.g., using iodine vapor or a phosphorimager/fluorescence scanner).

-

Scrape the spots corresponding to cetyl arachidate, cetyl alcohol, and arachidic acid and quantify the radioactivity or fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of cetyl arachidate hydrolyzed at each time point.

-

Determine the initial reaction velocity and, if possible, calculate kinetic parameters (Km and Vmax).

-

The following diagram outlines a general workflow for investigating the cellular metabolism of cetyl arachidate.

Conclusion and Future Directions

The cellular metabolism of cetyl arachidate is likely a multi-step process involving initial hydrolysis followed by the independent metabolism of cetyl alcohol and arachidic acid. While the precise enzymes and metabolic rates are yet to be determined for this specific wax ester, the known pathways for its constituents provide a strong foundation for future research. For professionals in drug development, understanding this metabolism is critical for predicting the release and bioavailability of any potential active pharmaceutical ingredient that might be formulated with or as a cetyl arachidate derivative. Further research employing stable isotope tracing and advanced mass spectrometry techniques will be invaluable in elucidating the detailed metabolic fate and cellular effects of cetyl arachidate.

References

- 1. Wax ester - Wikipedia [en.wikipedia.org]

- 2. Wax-ester hydrolase - Wikipedia [en.wikipedia.org]

- 3. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Palmityl arachidate CAS number and synonyms

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of palmityl arachidate, a wax ester of significant interest in various scientific and industrial fields. This document consolidates essential information, including its chemical identity, physicochemical properties, and generalized methodologies for its synthesis and analysis. The content is structured to serve as a foundational resource for professionals engaged in research, development, and formulation activities involving this long-chain ester.

Chemical Identity

Palmityl arachidate is the ester formed from the condensation of palmitic acid (a 16-carbon saturated fatty acid) and arachidyl alcohol (a 20-carbon saturated fatty alcohol).

-

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of palmityl arachidate. The data presented are primarily computed properties sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C36H72O2 | PubChem[1][3] |

| Molecular Weight | 536.96 g/mol | PubChem[1][3] |

| Appearance | Solid | Larodan[1] |

| Purity | >99% (when sourced from suppliers like Larodan) | Larodan[1] |

| Storage | Room temperature | Larodan[1] |

| XLogP3 | 17.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 34 | PubChem[3] |

| Exact Mass | 536.55323154 Da | PubChem[3] |

| Monoisotopic Mass | 536.55323154 Da | PubChem[3] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[3] |

| Heavy Atom Count | 38 | PubChem[3] |

| Complexity | 433 | PubChem[3] |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of palmityl arachidate are not extensively documented in publicly accessible literature. However, based on established methodologies for the synthesis and analysis of similar long-chain wax esters, the following generalized protocols can be adapted.

Generalized Protocol for Enzymatic Synthesis

Enzymatic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical synthesis methods for esters, operating under mild reaction conditions and minimizing byproduct formation. A general protocol for the lipase-catalyzed synthesis of a wax ester like palmityl arachidate is outlined below.

Materials:

-

Arachidic acid (Eicosanoic acid)

-

Palmityl alcohol (Hexadecanol)

-

Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Solvent (optional, e.g., n-heptane, or solvent-free)

-

Molecular sieves (for water removal)

-

Jacketed glass reactor with magnetic or overhead stirring

-

Temperature control system

Methodology:

-

Reactant Preparation: Accurately weigh equimolar amounts of arachidic acid and palmityl alcohol. A slight molar excess of the alcohol may be used to drive the reaction towards completion.

-

Reaction Setup: Place the reactants in the jacketed glass reactor. If a solvent is used, add it to the reactor to dissolve the substrates. For a solvent-free system, gently heat the mixture to melt the reactants.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 50-80°C, with continuous stirring. The optimal temperature will depend on the specific lipase used.

-

Water Removal: To shift the equilibrium towards ester formation, water produced during the reaction should be removed. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction medium.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the acid value of the mixture (titration with a standard base) or by chromatographic techniques (TLC, GC).

-

Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

-

Product Purification: The product, palmityl arachidate, can be purified from the reaction mixture. If a solvent was used, it can be removed by rotary evaporation. Further purification can be achieved by column chromatography on silica gel.

Analytical Methods for Characterization

The characterization and purity assessment of palmityl arachidate can be performed using standard analytical techniques for lipids and wax esters.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like wax esters.

-

Sample Preparation: The sample can be dissolved in an appropriate solvent like hexane or chloroform.

-

Instrumentation: A gas chromatograph equipped with a capillary column suitable for high-temperature analysis (e.g., a non-polar column like DB-5ht) coupled to a mass spectrometer.

-

Operating Conditions:

-

Injector Temperature: 340-390°C

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 380°C.

-

Carrier Gas: Helium or Hydrogen.

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of palmityl arachidate will show characteristic fragmentation patterns that can be used for its identification.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of wax esters, particularly for samples that may not be suitable for high-temperature GC.

-

Stationary Phase: A reverse-phase column (e.g., C18 or C30) is commonly used.

-

Mobile Phase: A gradient of non-polar and polar organic solvents, such as a mixture of methanol and chloroform, is often employed.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection, as wax esters lack a strong UV chromophore.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

-

¹H NMR: Will show characteristic signals for the protons in the fatty acid and fatty alcohol chains, including the triplet for the methyl groups, a large multiplet for the methylene groups, and a triplet for the methylene group adjacent to the ester oxygen.

-

¹³C NMR: Will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the long alkyl chains. Spectral data for hexadecyl icosanoate can be found in public databases such as PubChem.[3]

Biological Activity and Signaling Pathways

As of the date of this guide, there is a lack of specific studies in the peer-reviewed literature detailing the biological activity or involvement in signaling pathways of palmityl arachidate. Research on individual components, palmitic acid and arachidic acid, suggests various biological roles, but the effects of the esterified form remain an area for future investigation.

Workflow and Relationship Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of palmityl arachidate, as well as the chemical relationship of its constituent parts.

References

The Pivotal Role of Wax Esters in Plant and Animal Physiology: A Technical Guide

An in-depth exploration of the biosynthesis, function, and analysis of wax esters for researchers, scientists, and drug development professionals.

Wax esters, a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols, are integral to the physiological functioning of a vast array of organisms, from the microscopic plankton that form the base of marine food webs to the intricate cuticular layers of terrestrial plants and the composition of human skin sebum.[1][2] Their diverse roles, ranging from energy storage and buoyancy control in animals to forming a critical protective barrier in plants, underscore their biological significance.[3][4] This technical guide provides a comprehensive overview of the core aspects of wax ester physiology, detailing their biosynthesis, diverse functions, and the experimental protocols essential for their study.

Core Concepts: Biosynthesis and Metabolism

The synthesis of wax esters is a conserved two-step enzymatic pathway.[1] First, a fatty acyl-CoA is reduced to a corresponding fatty alcohol by a Fatty Acyl-CoA Reductase (FAR) . Subsequently, a Wax Synthase (WS) , also known as a fatty acyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester.[1][5]

In plants, these biosynthetic reactions are crucial for the production of cuticular waxes, which are synthesized in the epidermal cells.[6][7] The precursors, C16 and C18 fatty acids, are produced in the plastids and then elongated in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs) that serve as substrates for the wax ester biosynthetic pathway.[6][8] The regulation of this pathway is complex and influenced by various developmental and environmental cues, including hormones like abscisic acid (ABA) and ethylene.[6][9]

In animals, wax ester metabolism is central to energy storage, particularly in marine organisms.[4][10] Many zooplankton species, for instance, store large quantities of wax esters as their primary energy reserve.[10][11] The catabolism of these stored lipids is facilitated by lipases that hydrolyze the wax esters back into fatty acids and fatty alcohols, which can then enter energy-yielding metabolic pathways.[12]

Physiological Roles of Wax Esters

The physiological functions of wax esters are remarkably diverse and are intrinsically linked to their chemical properties, such as their high hydrophobicity and energy density.

In Plants: The Protective Cuticle

The primary role of wax esters in plants is as a major component of the cuticular wax layer that coats the aerial surfaces of leaves, stems, and fruits.[13][14] This waxy layer serves multiple protective functions:

-

Prevention of Water Loss: The hydrophobic nature of the cuticular wax forms a barrier that significantly reduces non-stomatal water loss, a critical adaptation for terrestrial life.[7][15]

-

Defense Against Pathogens: The cuticle acts as a physical barrier to prevent the entry of fungal and bacterial pathogens.[15]

-

Protection from UV Radiation and Environmental Stress: The wax layer can reflect harmful UV radiation and protect the plant from other environmental stressors like extreme temperatures.[7][15]

The composition of cuticular wax, including the chain lengths of the fatty acid and fatty alcohol moieties of the wax esters, can vary significantly between plant species and even different organs of the same plant, reflecting adaptation to specific environmental conditions.[14]

In Animals: Energy Storage, Buoyancy, and More

In the animal kingdom, wax esters are key players in energy metabolism and have other specialized functions:

-

Energy Storage: In many marine animals, particularly copepods and fish, wax esters are the primary form of stored energy, surpassing triglycerides in some species.[10][16][17] This is especially important in environments with fluctuating food availability.

-

Buoyancy: The low density of wax esters makes them an effective means of providing buoyancy for marine organisms like sperm whales and various zooplankton, allowing them to maintain their position in the water column with minimal energy expenditure.[2][4]

-

Human Sebum: In humans, wax esters are a major component of sebum, the oily substance secreted by the sebaceous glands.[18][19] Sebum helps to lubricate and waterproof the skin and hair.[3] The composition of wax esters in sebum can be influenced by age and is altered in conditions such as acne.[19][20]

-

Insect Waxes: Insects secrete waxes, often rich in wax esters, that form a protective layer on their cuticle, preventing desiccation and providing a defense against predators and pathogens.[21][22][23] Beeswax, a well-known insect wax, is primarily composed of wax esters.[24][25]

Quantitative Data on Wax Ester Composition

The composition of wax esters varies significantly across different species and tissues. The following tables summarize the quantitative data on the composition of wax esters from various plant and animal sources.

Table 1: Composition of Wax Esters in Jojoba (Simmondsia chinensis) Seeds [1][15][26]

| Fatty Acid Component | Percentage (%) | Fatty Alcohol Component | Percentage (%) |

| C20:1 (Eicosenoic acid) | 60.0 | C20:1 (Eicosenol) | 43.0 |

| C18:1 (Oleic acid) | 14.5 | C22:1 (Docosenol) | 45.6 |

| C22:1 (Erucic acid) | 11.8 | C24:1 (Tetracosenol) | 9.6 |

| C24:1 (Nervonic acid) | 1.6 | C18:1 (Oleyl alcohol) | 1.3 |

| C18:2 (Linoleic acid) | 8.7 |

Jojoba seeds are unique in that they store wax esters as their primary seed storage lipid, constituting up to 60% of the seed's weight.[26]

Table 2: Composition of Major Components in Beeswax (Apis mellifera) [24][25][27]

| Component | Approximate Percentage (%) |

| Wax Esters | 70 - 80 |

| Free Fatty Acids | 12 - 14 |

| Hydrocarbons | ~15 |

| Free Fatty Alcohols | ~1 |

The major wax esters in beeswax are composed of palmitate (C16:0), palmitoleate (C16:1), and oleate (C18:1) esterified to long-chain alcohols (C30-C32).[27]

Table 3: Lipid Composition of Human Sebum [18][19]

| Lipid Class | Percentage (%) |

| Triglycerides and Free Fatty Acids | 57.5 |

| Wax Esters | 26.0 |

| Squalene | 12.0 |

| Cholesterol and Cholesterol Esters | 4.5 |

The composition of human sebum can vary between individuals and with age.[20][28]

Table 4: Wax Ester Composition in the Marine Copepod Calanus finmarchicus [16]

| Fatty Acid Moiety | Predominant Chain Lengths | Fatty Alcohol Moiety | Predominant Chain Lengths |

| Polyunsaturated Fatty Acids (PUFAs) | C20:5, C22:6 | Monounsaturated Alcohols | C20:1, C22:1 |

| Monounsaturated Fatty Acids | C18:1 | Saturated Alcohols | C14:0, C16:0 |

| Saturated Fatty Acids | C14:0, C16:0 |

Over 80% of the oil from Calanus finmarchicus consists of wax esters.[16]

Experimental Protocols

The study of wax esters requires specialized techniques for their extraction, separation, and analysis.

Extraction of Wax Esters

From Plant Material: [13][29][30]

-

Solvent Selection: Chloroform or hexane are commonly used solvents for extracting cuticular waxes.

-

Extraction Procedure:

-

Solvent Removal: The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the crude wax extract.

From Animal Tissues/Sebum:

-

Lipid Extraction: A modified Folch or Bligh-Dyer method using a chloroform:methanol mixture is typically employed to extract total lipids.

-

Fractionation: The wax esters are then separated from other lipid classes.

Separation and Analysis

Thin-Layer Chromatography (TLC): [31][32][33]

TLC is a rapid and effective method for separating neutral lipids, including wax esters.

-

Stationary Phase: A silica gel G60 plate is commonly used.[31]

-

Mobile Phase: A non-polar solvent system such as hexane:diethyl ether:acetic acid (e.g., 84:15:1, v/v/v) is used for the separation of neutral lipids.[33]

-

Sample Application: The lipid extract is spotted onto the origin of the TLC plate.

-

Development: The plate is placed in a developing chamber containing the mobile phase.

-

Visualization: After development, the separated lipid spots can be visualized by spraying with a reagent like primuline and viewing under UV light, or by exposure to iodine vapor.[31] Wax esters will migrate to a position corresponding to their polarity relative to standards.

Gas Chromatography-Mass Spectrometry (GC-MS): [34]

GC-MS is a powerful technique for the detailed analysis and quantification of wax ester composition.

-

Derivatization (Optional but often necessary): Wax esters can be analyzed intact, but often they are transesterified to form fatty acid methyl esters (FAMEs) and fatty alcohols (often derivatized to their trimethylsilyl ethers) for more detailed compositional analysis.[13][35]

-

Gas Chromatography:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Temperature Program: A temperature gradient is employed to separate the different wax ester components based on their volatility and chain length.

-

-

Mass Spectrometry:

-

The mass spectrometer detects the separated components, providing information on their molecular weight and fragmentation patterns, which allows for their identification.

-

Single-ion monitoring can be used for the quantification of specific wax ester isomers.[23]

-

Signaling Pathways and Regulation

The biosynthesis of wax esters is tightly regulated by complex signaling networks, particularly in plants where cuticular wax production is responsive to environmental stresses.

Hormonal Regulation of Cuticular Wax Biosynthesis in Plants

Several plant hormones play a crucial role in regulating the expression of genes involved in cuticular wax biosynthesis.[6][7][9][36]

As depicted in the diagram, hormones such as ABA and ethylene activate specific transcription factors, which in turn regulate the expression of genes essential for wax biosynthesis.[9] Jasmonic acid can compete for the same fatty acid precursors, creating a point of metabolic crosstalk.[9]

Experimental Workflow Example

The following diagram illustrates a typical workflow for the analysis of plant cuticular wax esters.

This guide provides a foundational understanding of the critical roles of wax esters in plant and animal physiology, supported by quantitative data and detailed experimental methodologies. The provided protocols and workflows serve as a practical starting point for researchers and professionals engaged in the study of these fascinating and functionally diverse lipids. Further investigation into the intricate regulatory networks and the full spectrum of their physiological functions will undoubtedly open new avenues for applications in agriculture, medicine, and biotechnology.

References

- 1. scispace.com [scispace.com]

- 2. bioone.org [bioone.org]

- 3. lipotype.com [lipotype.com]

- 4. Wax ester - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits [frontiersin.org]

- 7. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory mechanisms underlying cuticular wax biosynthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. maxapress.com [maxapress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ebm-journal.org [ebm-journal.org]

- 13. benchchem.com [benchchem.com]

- 14. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Liquid Wax Components of Egyptian Jojoba Seeds [jstage.jst.go.jp]

- 16. Wax esters from the marine copepod Calanus finmarchicus reduce diet-induced obesity and obesity-related metabolic disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Effect of aging on sebaceous gland activity and on the fatty acid composition of wax esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The composition of beeswax and other waxes secreted by insects [periodicos.capes.gov.br]

- 22. The composition of beeswax and other waxes secreted by insects | Semantic Scholar [semanticscholar.org]

- 23. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inchem.org [inchem.org]

- 25. Beeswax - Wikipedia [en.wikipedia.org]

- 26. Lipases of germinating jojoba seeds efficiently hydrolyze triacylglycerols and wax esters and display wax ester-synthesizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 28. Variation in sebum fatty acid composition among adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. how to extract wax from plants [greenskybio.com]

- 30. DK3152282T3 - PROCEDURE AND PLANT FOR SEPARATING WAXES AND FIBERS FROM PLANTS - Google Patents [patents.google.com]

- 31. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]

- 32. Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 33. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 34. iovs.arvojournals.org [iovs.arvojournals.org]

- 35. pixelrauschen.de [pixelrauschen.de]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Palmityl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of palmityl arachidate (hexadecyl eicosanoate), a wax ester with potential applications in the pharmaceutical, cosmetic, and specialty chemical industries. The protocol detailed herein focuses on a sustainable and highly selective enzymatic esterification method, utilizing an immobilized lipase in a solvent-free system. This approach offers significant advantages over traditional chemical synthesis, including milder reaction conditions, reduced byproduct formation, and enhanced process safety and environmental profile. These application notes include detailed experimental protocols, data presentation in tabular format for key reaction parameters, and a workflow diagram for clarity.

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. Palmityl arachidate is a saturated wax ester formed from arachidic acid (a C20:0 saturated fatty acid) and palmityl alcohol (a C16:0 saturated fatty alcohol). Its properties make it a candidate for use as an emollient, thickener, or controlled-release agent in various formulations.

Enzymatic synthesis, particularly using lipases, has emerged as a powerful alternative to chemical esterification.[1] Lipases operate under mild conditions, exhibit high substrate specificity and regioselectivity, and can be used in solvent-free systems, which simplifies downstream processing and reduces environmental impact.[2] Immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei), are particularly advantageous as they can be easily recovered and reused, improving the economic feasibility of the process.[3][4]

This document outlines a general protocol for the synthesis of palmityl arachidate, its purification, and subsequent analysis, based on established methods for similar long-chain wax esters.

Enzymatic Synthesis Workflow

The overall process for the synthesis and analysis of palmityl arachidate is depicted in the following workflow diagram.

Caption: Workflow for the enzymatic synthesis of palmityl arachidate.

Experimental Protocols

Materials and Reagents

-

Arachidic Acid (Eicosanoic Acid), >99% purity

-

Palmityl Alcohol (Hexadecanol), >99% purity

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

-

Hexane, analytical grade

-

Ethyl acetate, analytical grade

-

Silica gel for column chromatography (60-120 mesh)

-

Anhydrous sodium sulfate

Protocol for Enzymatic Esterification

This protocol is designed for a laboratory-scale synthesis in a solvent-free system.

-

Substrate Preparation: In a temperature-controlled reaction vessel (e.g., a 100 mL round-bottom flask), combine arachidic acid and palmityl alcohol. The molar ratio of the substrates is a critical parameter to optimize.

-

Reaction Setup: Place the reaction vessel in a heating mantle or oil bath set to the desired reaction temperature (e.g., 60-80°C). The mixture should be stirred continuously with a magnetic stirrer to ensure homogeneity.

-

Enzyme Addition: Once the substrates have melted and reached the target temperature, add the immobilized lipase. The enzyme loading is another key parameter to be optimized.

-

Reaction Monitoring: The progress of the esterification reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals. The conversion can be determined by measuring the decrease in free fatty acid content via titration or by chromatographic analysis (GC or HPLC).

-

Reaction Termination: Once the desired conversion is achieved (or the reaction reaches equilibrium), terminate the reaction by cooling the mixture to room temperature.

-

Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with a non-polar solvent like hexane and dried for reuse in subsequent batches.

Protocol for Product Purification

-

Dissolution: Dissolve the crude product (the filtrate from the previous step) in a minimal amount of a non-polar solvent such as hexane.

-

Column Chromatography: Prepare a silica gel column packed in hexane. Load the dissolved crude product onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. The non-polar palmityl arachidate will elute first, followed by the more polar unreacted fatty alcohol and fatty acid.

-

Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified palmityl arachidate.

-

Drying: Dry the final product under vacuum to remove any residual solvent.

Protocol for Analytical Characterization

The identity and purity of the synthesized palmityl arachidate can be confirmed using the following methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the purified product in hexane or another suitable solvent.

-

Instrumentation: Use a high-temperature capillary column (e.g., DB-1HT).

-

Conditions: Injector and detector temperatures should be set high (e.g., 390°C). A temperature program can be used for the column, for instance, starting at 120°C and ramping up to 390°C.[5]

-

Detection: Use electron ionization (EI) mode for mass spectrometry to confirm the molecular weight and fragmentation pattern of the ester.

-

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD):

-

Sample Preparation: Dissolve the sample in a solvent mixture like chloroform/methanol.

-

Column: A C18 or C30 reversed-phase column is suitable.[6]

-

Mobile Phase: A gradient of methanol and chloroform can be employed.

-

Detection: An ELSD is effective for detecting the non-UV-absorbing wax ester.

-

Data Presentation: Optimization of Reaction Conditions

The following tables summarize representative data for the optimization of key parameters in enzymatic wax ester synthesis. These values are based on studies of similar long-chain esters and can serve as a starting point for the optimization of palmityl arachidate synthesis.[4][7][8]

Table 1: Effect of Reaction Temperature on Product Yield

| Temperature (°C) | Reaction Time (h) | Enzyme Loading (% w/w) | Molar Ratio (Acid:Alcohol) | Yield (%) |

| 60 | 8 | 10 | 1:1 | 75 |

| 70 | 8 | 10 | 1:1 | 88 |

| 80 | 8 | 10 | 1:1 | 92 |

Table 2: Effect of Substrate Molar Ratio on Product Yield

| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Enzyme Loading (% w/w) | Yield (%) |

| 1:1 | 70 | 8 | 10 | 88 |

| 1:1.2 | 70 | 8 | 10 | 94 |

| 1.2:1 | 70 | 8 | 10 | 85 |

Table 3: Effect of Enzyme Loading on Product Yield

| Enzyme Loading (% w/w) | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) |

| 5 | 70 | 8 | 1:1.2 | 82 |

| 10 | 70 | 8 | 1:1.2 | 94 |

| 15 | 70 | 8 | 1:1.2 | 95 |

Logical Relationships in the Esterification Process

The following diagram illustrates the key relationships and considerations in the enzymatic esterification process.

Caption: Key factors influencing the enzymatic esterification of palmityl arachidate.

Conclusion

The enzymatic synthesis of palmityl arachidate offers a green and efficient route to this valuable wax ester. By carefully selecting the lipase and optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high yields can be achieved in a solvent-free system. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and scale up the production of palmityl arachidate for various applications in drug development and other industries. The reusability of the immobilized enzyme further enhances the sustainability and cost-effectiveness of this biocatalytic approach.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Production of Wax Esters via Transesterification of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters, composed of long-chain fatty acids and long-chain fatty alcohols, are a versatile class of neutral lipids with significant applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2][3] Their unique physicochemical properties, such as excellent lubricity, moisture retention, and high stability, make them valuable components in formulations for drug delivery, topical creams, and as high-performance lubricants.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of wax esters through the transesterification of fatty acids, with a focus on enzymatic methods, which offer a green and highly specific alternative to traditional chemical synthesis.[7][8]

Biosynthesis and Chemical Production of Wax Esters

The natural biosynthesis of wax esters is a two-step enzymatic process. First, a fatty acyl-CoA is reduced to a fatty alcohol by a Fatty Acyl-CoA Reductase (FAR). Subsequently, a Wax Synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.[1][9]

Chemically, wax esters can be produced on a large scale from petroleum or plant-based resources.[7] This process typically involves the reduction of a fatty acid to an alcohol, followed by esterification. However, chemical synthesis often requires high temperatures and pressures, the use of catalysts like sulfuric acid, and can generate significant waste, necessitating complex purification steps.[7]

Enzymatic synthesis using lipases presents an attractive alternative, operating under milder conditions with high specificity, leading to purer products and reduced environmental impact.[8][10]

Signaling Pathway: Biosynthesis of Wax Esters

The following diagram illustrates the key enzymatic steps in the biological synthesis of wax esters.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. How to Synthesize Wax Esters? Three Synthetic Routes [clinicalresearchnewsonline.com]

- 4. Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wax Esters - AGRENEW [agrenew.com.au]

- 7. academic.oup.com [academic.oup.com]

- 8. apc-as.com [apc-as.com]

- 9. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-yield preparation of wax esters via lipase-catalyzed esterification using fatty acids and alcohols from crambe and camelina oils - PubMed [pubmed.ncbi.nlm.nih.gov]

GC-MS analysis protocol for Palmityl arachidate

An Application Note and Protocol for the GC-MS Analysis of Palmityl Arachidate

Abstract

This application note provides a comprehensive protocol for the analysis of palmityl arachidate, a wax ester composed of palmitic acid and arachidyl alcohol. Due to the low volatility of the intact wax ester, the primary method detailed involves a two-step process of hydrolysis followed by derivatization of the constituent fatty acid and fatty alcohol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This indirect method allows for the accurate identification and quantification of the original components. An alternative direct analysis method using high-temperature GC-MS is also briefly discussed. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for characterizing wax esters.

Introduction

Wax esters are a class of lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Palmityl arachidate is a saturated wax ester formed from palmitic acid (C16:0) and arachidyl alcohol (C20:0). These compounds are found in various natural sources and are used in pharmaceuticals, cosmetics, and as food additives. Accurate and reliable quantification is crucial for quality control and research.

Direct analysis of large wax esters by standard GC-MS is challenging due to their high molecular weight and low volatility.[1] The protocol outlined here circumvents this issue by first hydrolyzing the ester bond (saponification) to release the free fatty acid (palmitic acid) and fatty alcohol (arachidyl alcohol). Subsequently, these components are chemically derivatized to increase their volatility, making them amenable to GC-MS analysis.[2][3] Palmitic acid is converted to its fatty acid methyl ester (FAME), and arachidyl alcohol is converted to its trimethylsilyl (TMS) ether. This method allows for robust separation and sensitive detection.[4]

Experimental Protocol

This protocol details the hydrolysis of palmityl arachidate and the subsequent derivatization and quantification of its constituent parts.

Materials and Reagents

-

Palmityl Arachidate Standard (Analytical Grade)

-

Heptadecanoic Acid (C17:0) or Tridecanoic Acid (C13:0) (Internal Standard for Fatty Acid)[5][6]

-

Potassium Hydroxide (KOH)

-

Methanol (Anhydrous, HPLC Grade)

-

Hydrochloric Acid (HCl), concentrated

-

Hexane or Iso-octane (HPLC Grade)[7]

-

Sodium Sulfate (Anhydrous)

-

Nitrogen Gas (High Purity)

-

For Methylation: Boron Trifluoride-Methanol (BF₃-MeOH, 14%) or 1.2 M HCl in Methanol[8][9]

-

For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[8]

-

Pyridine (Anhydrous)

Sample Preparation: Hydrolysis and Derivatization

-

Saponification (Hydrolysis):

-

Accurately weigh approximately 10 mg of the sample containing palmityl arachidate into a screw-cap glass tube.

-

Add a known amount of the fatty acid internal standard (e.g., 100 µL of a 1 mg/mL heptadecanoic acid solution).

-

Add 2 mL of 0.5 M KOH in methanol.[9]

-

Cap the tube tightly and heat at 60-70°C for 1 hour to ensure complete hydrolysis of the ester bond.[9]

-

Cool the mixture to room temperature.

-

-

Extraction of Fatty Acid and Fatty Alcohol:

-

Add 2 mL of deionized water to the tube.

-

Acidify the mixture to a pH below 2 by adding concentrated HCl dropwise. This protonates the fatty acid, making it extractable into an organic solvent.

-

Add 5 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the layers.[7]

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction step with an additional 5 mL of hexane and combine the extracts.

-

Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Step A: Methylation of Palmitic Acid:

-

To the dried residue, add 2 mL of 14% BF₃-Methanol solution.[9]

-

Cap the tube and heat at 60°C for 30 minutes.

-

Cool to room temperature, add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the layers.

-

Transfer the upper hexane layer, which now contains the palmitic acid methyl ester (PAME), to a new clean, dry tube.

-

-

Step B: Silylation of Arachidyl Alcohol:

-

Evaporate the hexane from Step A to complete dryness under nitrogen. It is critical to remove all moisture.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[8]

-

Cap the tube tightly and heat at 70-80°C for 30 minutes to form the TMS-ether of arachidyl alcohol.[8]

-

Cool the tube to room temperature. The sample is now ready for GC-MS injection.

-

-

GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer.[10]

| Parameter | Setting |

| GC System | Agilent 6890N or equivalent[10] |

| Column | HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9][10] |

| Injector | Splitless mode[10] |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C[10] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[11] |

| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min[5][11] |

| MS System | Agilent 5973 or equivalent[10] |

| Ionization Mode | Electron Impact (EI) at 70 eV[9] |

| Ion Source Temp. | 230°C[8] |

| Transfer Line Temp. | 280°C[5] |

| Acquisition Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification[5] |

Data Presentation and Analysis

Identification of the derivatized products is achieved by comparing their retention times and mass spectra with those of known standards. For quantification, calibration curves should be prepared using standards of palmitic acid methyl ester and arachidyl alcohol TMS-ether. The use of an internal standard corrects for variations in sample preparation and injection.

| Analyte (Derivative) | Expected Retention Time (min) | Key Ions for SIM (m/z) | Notes |

| Heptadecanoic Acid Methyl Ester (IS) | ~13.5 | 284 (M+), 74, 87 | Internal Standard for Fatty Acid |

| Palmitic Acid Methyl Ester (PAME) | ~12.8 | 270 (M+), 74, 87 | Derived from Palmitic Acid |

| Arachidyl Alcohol TMS-Ether | ~18.5 | 355 (M-15), 73, 129 | Derived from Arachidyl Alcohol |

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Workflow Visualization

The overall experimental process from sample to data analysis is summarized in the following workflow diagram.

Caption: Workflow for the indirect GC-MS analysis of Palmityl Arachidate.

Alternative Method: Direct High-Temperature GC-MS

For laboratories equipped with high-temperature capabilities, direct analysis of the intact wax ester is possible. This method is simpler as it eliminates the need for hydrolysis and derivatization.[1]

-

GC Column: A high-temperature, thermally stable column (e.g., DB-1 HT) is required.[1]

-

Injector and Detector Temperature: Must be set high, typically around 390°C.[1]

-

Oven Program: A temperature program ramping up to 390°C is necessary to elute the large wax ester.[1]

-

Sample Preparation: The sample is simply dissolved in a suitable solvent like hexane or carbon disulfide and injected directly.[12]

While faster, this method may offer lower resolution compared to the analysis of the smaller, derivatized components and requires specialized instrumentation.

Conclusion

The described protocol, involving saponification followed by a two-step methylation and silylation derivatization, provides a robust and reliable method for the qualitative and quantitative analysis of palmityl arachidate using standard GC-MS instrumentation. The method ensures the high volatility required for chromatographic separation and allows for sensitive detection of the constituent components. Proper use of internal standards and calibration curves will yield accurate and reproducible results, making this protocol highly suitable for research and quality control applications.

References

- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. weber.hu [weber.hu]

- 3. youtube.com [youtube.com]

- 4. shimadzu.com [shimadzu.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. hrgc.eu [hrgc.eu]

- 9. chempap.org [chempap.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. rombio.unibuc.ro [rombio.unibuc.ro]

- 12. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]

Application Note: Palmityl Arachidate as a Lipid Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction